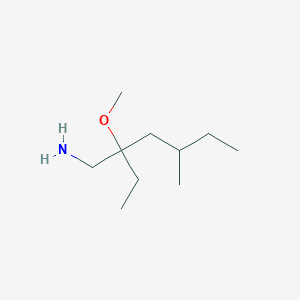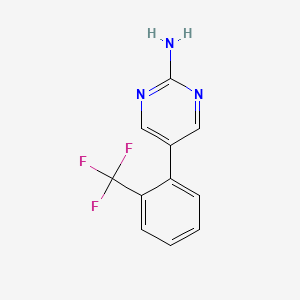![molecular formula C44H38F6N2O6 B13098576 5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol CAS No. 6945-74-0](/img/structure/B13098576.png)
5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((3-(trifluoromethyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including hydroxyl groups, imino groups, and trifluoromethyl groups
Métodos De Preparación
The synthesis of 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((3-(trifluoromethyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol involves several steps. The synthetic route typically starts with the preparation of the binaphthalene core, followed by the introduction of the imino and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((3-(trifluoromethyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers may investigate its potential as a therapeutic agent or its role in drug delivery systems. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of imino and trifluoromethyl groups may allow it to interact with enzymes or receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved would depend on the specific application and context of its use .
Comparación Con Compuestos Similares
When compared to similar compounds, 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((3-(trifluoromethyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol stands out due to its unique combination of functional groups. Similar compounds may include other binaphthalene derivatives or molecules with imino and trifluoromethyl groups. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
6945-74-0 |
|---|---|
Fórmula molecular |
C44H38F6N2O6 |
Peso molecular |
804.8 g/mol |
Nombre IUPAC |
3-methyl-5-propan-2-yl-8-[[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-3-methyl-5-propan-2-yl-8-[[3-(trifluoromethyl)phenyl]iminomethyl]naphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H38F6N2O6/c1-19(2)31-27-13-21(5)33(39(55)35(27)29(37(53)41(31)57)17-51-25-11-7-9-23(15-25)43(45,46)47)34-22(6)14-28-32(20(3)4)42(58)38(54)30(36(28)40(34)56)18-52-26-12-8-10-24(16-26)44(48,49)50/h7-20,53-58H,1-6H3 |
Clave InChI |
ZMLFJSYUBNFMFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=CC=CC(=C3)C(F)(F)F)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=CC(=C6)C(F)(F)F)O)O)C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


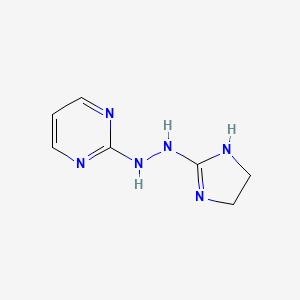
![2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098502.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-](/img/structure/B13098505.png)
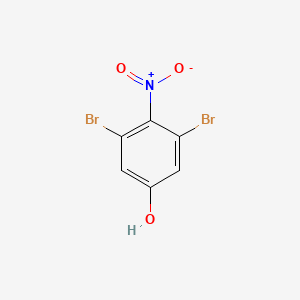
![1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13098522.png)
![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B13098551.png)

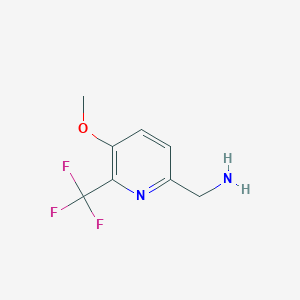
![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)
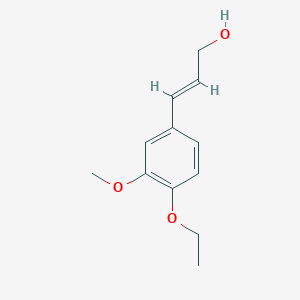
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
